5-Amino-4-cyano-1-ethoxycarbonylpyrazole
Description
Structure
3D Structure
Properties
CAS No. |
220131-58-8 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
ethyl 5-amino-4-cyanopyrazole-1-carboxylate |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)11-6(9)5(3-8)4-10-11/h4H,2,9H2,1H3 |
InChI Key |
YTUIXXYRESZOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=C(C=N1)C#N)N |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 5 Amino 4 Cyano 1 Ethoxycarbonylpyrazole Derivatives
Transformations of Peripheral Functional Groups
The reactivity of 5-amino-4-cyano-1-ethoxycarbonylpyrazole is dictated by the interplay of its three key functional groups: the 1-ethoxycarbonyl group, the 4-cyano group, and the 5-amino group. Each of these sites can be selectively targeted to yield a diverse array of derivatives.
The ethoxycarbonyl group at the N1 position and the nitrile group at the C4 position are both susceptible to hydrolysis, typically under basic or acidic conditions, to yield carboxylic acids or amides, respectively.
The saponification of the ester group is a common transformation. For instance, related aminopyrazole carboxylates can be hydrolyzed to their corresponding carboxylic acids. The hydrolysis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates to carboxylic acids is achieved by treatment with sodium hydroxide (B78521) in ethanol (B145695) at 65 °C. beilstein-journals.org Similarly, ethyl 3-aminopyrazole-4-carboxylate undergoes saponification as a preliminary step before decarboxylation. orgsyn.org This reaction is crucial as it unmasks the carboxylic acid functionality, which is a precursor for other transformations like decarboxylation.
The nitrile group at the C4 position can also be hydrolyzed. While less common as a standalone reaction, its transformation is often a step in a larger synthetic sequence. The hydrolysis of a nitrile can yield either a primary amide or a carboxylic acid, depending on the reaction conditions. This reactivity is implicitly used in syntheses where a 4-carboxamide-5-aminopyrazole is the starting material for constructing fused systems like pyrazolo[3,4-d]pyrimidines, suggesting the 4-cyano precursor can be readily converted to the 4-carboxamide. nih.gov
Table 1: Hydrolysis Reactions of Aminopyrazole Derivatives
| Functional Group | Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Carboxylate Ester | Saponification | NaOH, Ethanol, 65 °C | Carboxylic Acid | beilstein-journals.org |
| Carboxylate Ester | Saponification | Aqueous Alkali | Carboxylic Acid | orgsyn.org |
| Nitrile | Hydrolysis (Implied) | Standard hydrolytic conditions (acid or base) | Carboxamide or Carboxylic Acid | nih.gov |
Following hydrolysis of the N1-ethoxycarbonyl group, the resulting pyrazole-1-carboxylic acid can undergo decarboxylation. This reaction removes the substituent from the ring nitrogen, yielding an N-unsubstituted pyrazole (B372694). The decarboxylation of pyrazole-4-carboxylic acids has been demonstrated under thermal conditions. For example, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is decarboxylated by heating it neat at its melting point. rsc.orgresearchgate.net Another procedure involves the saponification of ethyl 3-aminopyrazole-4-carboxylate followed by decarboxylation to yield 3(5)-aminopyrazole. orgsyn.org
The 5-amino group is reactive toward nitrosating agents, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid). This reaction typically leads to the formation of a diazonium salt, which is a versatile intermediate. In the case of 5-amino-4-cyanopyrazoles, treatment with nitrous acid can lead to the formation of triazenopyrazoles upon coupling with secondary amines. nih.gov Furthermore, reacting 5-amino-1H-pyrazole-4-carbaldehydes with sodium nitrite in an acidic methanol (B129727) solution selectively yields 5-amino-4-nitrosopyrazoles. scispace.com
Table 2: Decarboxylation and Nitrosation Reactions
| Reaction Type | Substrate | Reagents/Conditions | Key Product | Reference |
|---|---|---|---|---|
| Decarboxylation | 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Heating at melting point | Decarboxylated pyrazole | rsc.orgresearchgate.net |
| Nitrosation | 5-Amino-4-cyanopyrazole | Nitrous Acid (NaNO2/HCl) | Pyrazolediazonium salt intermediate | nih.gov |
| Nitrosation | 5-Amino-1H-pyrazole-4-carbaldehyde | NaNO2, HCl/MeOH | 5-Amino-4-nitrosopyrazole | scispace.com |
The nucleophilic 5-amino group readily reacts with various electrophiles, most commonly acylating and sulfonylating agents, to form stable amide and sulfonamide derivatives.
Acylation: The reaction with acyl halides or anhydrides is a straightforward method for derivatization. 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts smoothly with chloroacetyl chloride in refluxing toluene (B28343) to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. chinesechemsoc.org Similarly, 5-amino-4-cyanopyrazole can be benzoylated using p-nitrobenzoyl chloride as a preliminary step for the synthesis of fused pyrimidines. beilstein-journals.org
Sulfonylation: The amino group can also be converted into a sulfonamide. The synthesis of N-sulfonyl derivatives of 5-aminopyrazoles has been reported. nih.gov Specifically, novel 5-amino-1-arylsulfonyl-4-pyrazolin-3-ones can be synthesized, demonstrating the compatibility of the pyrazole core with N-sulfonylation reactions. researchgate.net These reactions are typically carried out by treating the aminopyrazole with an appropriate sulfonyl chloride in the presence of a base.
Table 3: Derivatization of the 5-Amino Group
| Reaction Type | Electrophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride | Toluene, reflux | N-Chloroacetyl derivative | chinesechemsoc.org |
| Acylation | p-Nitrobenzoyl chloride | - | N-Benzoyl derivative | beilstein-journals.org |
| Sulfonylation | Arylsulfonyl chlorides | Base | N-Sulfonyl derivative | nih.govresearchgate.net |
The 4-cyano group is a valuable functional handle that can participate in various transformations. It is relatively stable but can be converted into other functional groups or used in cycloaddition reactions.
One of the most important reactions of the cyano group in this context is its participation in [3+2] cycloaddition reactions. For example, 1-aryl-1H-pyrazole-4-carbonitriles react with sodium azide (B81097) and ammonium (B1175870) chloride in DMF to produce 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles. orgsyn.org This transformation converts the cyano group into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.
The nitrile group can also be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), a nitrile can be converted to a primary amine (R-CH₂NH₂), providing a route to aminomethyl-substituted pyrazoles. pressbooks.pub
Annulation Reactions for Fused Pyrazole Heterocycles
5-Amino-4-cyanopyrazoles are quintessential precursors for the synthesis of fused pyrazole systems, particularly pyrazolo[3,4-d]pyrimidines. The ortho-disposed amino and cyano groups provide the necessary functionality for ring closure reactions with one-carbon synthons.
The construction of the pyrazolo[3,4-d]pyrimidine core from 5-amino-4-cyanopyrazole derivatives has been achieved through several methods, which typically involve the introduction of a single carbon atom that forms the C4 position of the pyrimidine (B1678525) ring.
A common and direct method involves heating the 5-amino-4-cyanopyrazole with formamide (B127407), often under microwave irradiation, to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. beilstein-journals.org Another approach involves a two-step sequence where the 5-amino group first reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This forms an intermediate amidine, which then undergoes cyclization with an appropriate amine (like 2-amino-1,3,4-thiadiazoles) to furnish the fused pyrimidine ring. beilstein-journals.org
Alternatively, the pyrimidine ring can be constructed by reacting the 5-amino-4-cyanopyrazole with aliphatic acids in the presence of phosphorus oxychloride (POCl₃). This one-pot procedure leads to the formation of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. beilstein-journals.org In a different strategy, acylation of the 5-amino group with p-nitrobenzoyl chloride, followed by cyclization induced by sodium hydroxide and hydrogen peroxide, also yields the pyrazolo[3,4-d]pyrimidine core. beilstein-journals.org
Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidines
| Reagent for C4 of Pyrimidine | Conditions | Product Type | Reference |
|---|---|---|---|
| Formamide | Microwave irradiation, 200 °C | 4-Aminopyrazolo[3,4-d]pyrimidine | beilstein-journals.org |
| DMFDMA, then Amine | Reflux, then Microwave/Acetic acid | Substituted Pyrazolo[3,4-d]pyrimidine | beilstein-journals.org |
| Aliphatic Acids | POCl3 | Pyrazolo[3,4-d]pyrimidin-4-one | beilstein-journals.org |
| p-Nitrobenzoyl chloride (pre-acylation) | NaOH, H2O2, reflux | Substituted Pyrazolo[3,4-d]pyrimidine | beilstein-journals.org |
Formation of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines represents one of the most explored and efficient transformations of 5-aminopyrazole derivatives. This reaction proceeds via a cyclocondensation pathway with a 1,3-biselectrophilic reagent, where the 5-amino group and the endocyclic N1 atom of the pyrazole act as a binucleophile. nih.gov This strategy is widely adopted due to its efficiency in constructing the fused bicyclic system. nih.gov
A frequently employed method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov Reagents such as pentane-2,4-dione (acetylacetone), ethyl acetoacetate (B1235776), and diethyl malonate readily react with the aminopyrazole, typically under acidic conditions (e.g., acetic acid with a catalytic amount of sulfuric acid) or thermal induction, to yield the corresponding 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. nih.govsemanticscholar.org For example, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with pentane-2,4-dione or ethyl acetoacetate in acetic acid provides the respective pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in high yields (87-95%). semanticscholar.org
The regioselectivity of the cyclization can be controlled by the nature of the substituents on both the pyrazole and the 1,3-dielectrophile. researchgate.net In reactions with unsymmetrical β-ketoesters like ethyl acetoacetate, the more electrophilic ketone carbonyl is preferentially attacked by the exocyclic 5-amino group. nih.gov Furthermore, modern synthetic techniques such as microwave-assisted synthesis have been employed to accelerate these reactions, often leading to improved yields and shorter reaction times under solvent-free conditions. nih.govnih.gov
| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | AcOH, H₂SO₄ (cat.), RT | 5,7-Dimethyl-2-(p-tolylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 95 | semanticscholar.org |
| Ethyl 5-amino-3-(p-tolylamino)-1H-pyrazole-4-carboxylate | Ethyl acetoacetate | AcOH, H₂SO₄ (cat.), RT | Ethyl 5-methyl-7-oxo-2-(p-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 91 | semanticscholar.org |
| 5-Amino-1H-pyrazoles | 2-(Arylidene)malononitriles | Reflux in EtOH/piperidine | 7-Amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | 73-80 | nih.gov |
| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Benzylidene malononitrile (B47326) | Microwave irradiation (120 °C, 20 min) | 7-Amino-5-phenyl-3-benzamidopyrazolo[1,5-a]pyrimidine-6-carbonitrile | N/A | nih.gov |
Construction of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines, constitutional isomers of pyrazolo[1,5-a]pyrimidines, involves the participation of the C4 carbon atom of the pyrazole ring in the cyclization process. beilstein-journals.org The formation of this scaffold is achieved through condensation reactions where the 5-amino group and the C4-H moiety react with a suitable biselectrophilic partner. The reaction pathway is often directed by the choice of reactants and conditions, which can favor this annulation over the competing pyrazolo[1,5-a]pyrimidine formation. nih.gov
A prominent route to pyrazolo[3,4-b]pyridines is through multicomponent reactions. beilstein-journals.org For instance, a three-component reaction of a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone under conventional heating in DMF can produce high yields of the corresponding pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org Similarly, acid-catalyzed condensation of 5-aminopyrazoles with enaminones in acetic acid can generate the pyrazolo[3,4-b]pyridine core. beilstein-journals.org
Another effective method is the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. This reaction, often catalyzed by a Lewis acid such as zirconium tetrachloride (ZrCl₄), proceeds by initial Michael addition of the 5-amino group to the enone, followed by intramolecular cyclization and aromatization. mdpi.com A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, activated by agents like silver or iodine, also provides a versatile route to this heterocyclic system with excellent regional selectivity. nih.gov
| Aminopyrazole Reactant | Co-Reactant(s) | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | ZrCl₄, EtOH/DMF, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | mdpi.com |
| 5-Aminopyrazoles | Alkynyl aldehydes | Ag₂CO₃, TFA, DCE, 80 °C | Diversified pyrazolo[3,4-b]pyridine frameworks | Moderate to good | nih.gov |
| 5-Aminopyrazoles | Cyclic β-diketones, Heteroaryl aldehydes | DMF, conventional heating | 4,7-Dihydropyrazolo[3,4-b]pyridines and Pyrazolo[3,4-b]pyridines | High | beilstein-journals.org |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) | Solvent-free, heating | 4-Aryl-3-methyl-1-phenyl-6-(benzoylamino)-1H-pyrazolo[3,4-b]pyridin-5-ol | N/A | researchgate.net |
Exploration of Other Fused Pyrazoloazines (e.g., Pyrazolo[1,5-c]-as-triazines)
Beyond the common pyridine (B92270) and pyrimidine fusions, 5-aminopyrazoles serve as precursors to a variety of other pyrazoloazines, including the pyrazolo[5,1-c] nih.govnih.govtriazine system (also known as pyrazolo[1,5-c]-as-triazine). beilstein-journals.orgosi.lv The synthesis of this scaffold typically involves building the three-nitrogen triazine ring onto the pyrazole core.
A well-established method for constructing the pyrazolo[5,1-c] nih.govnih.govtriazine ring is through the intramolecular cyclization of suitably functionalized pyrazole precursors. The process often begins with the diazotization of a 5-aminopyrazole, followed by coupling with an active methylene (B1212753) compound like ethyl cyanoacetate. osi.lv This yields a pyrazolyl-azo intermediate (an ethyl pyrazolyldiazenylcyanoacetate). Subsequent heating of this intermediate in a solvent such as glacial acetic acid induces an intramolecular cyclization, where the pyrazole N1-H attacks the cyano group, leading to the formation of the fused triazine ring. osi.lv This cyclization is particularly effective for pyrazoles unsubstituted at the N1 position, as the presence of the NH group is crucial for the ring closure. osi.lv This sequence provides a reliable route to novel disperse dyes and other functionally diverse molecules based on the pyrazolo[5,1-c] nih.govnih.govtriazine core. osi.lv
| Starting Pyrazole | Reaction Sequence | Key Intermediate | Cyclization Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | 1. Diazotization 2. Coupling with ethyl cyanoacetate | Ethyl pyrazolyldiazenylcyanoacetates | Heating in glacial acetic acid | Arylazo-substituted 3-cyano-4-methyl-pyrazolo[5,1-c] nih.govnih.govtriazines | osi.lv |
| 5-Aminopyrazole | Reaction with ethoxycarbonyl isothiocyanate, then base-catalyzed cyclization | N-Carbetoxythiourea pyrazole derivative | Heating in basic conditions (e.g., NaOEt in EtOH) | 2-Thioxo-1H-pyrazolo[1,5-a] nih.govresearchgate.nettriazin-4-one | researchgate.net |
Advanced Coupling and Substitution Chemistry
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling on Halogenated Pyrazoles)
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the functionalization of heterocyclic cores, including pyrazoles. nih.govlibretexts.org This reaction enables the formation of carbon-carbon bonds by coupling a halogenated pyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst. nih.gov
The successful application of the Suzuki-Miyaura reaction to aminopyrazole derivatives first requires the regioselective installation of a halogen atom (Cl, Br, or I) on the pyrazole ring. Once halogenated, these substrates can be coupled with a wide range of aryl, heteroaryl, and styryl boronic acids. nih.gov Research has shown that bromo- and chloro-pyrazoles are often more effective substrates than their iodo- counterparts, as they exhibit a reduced tendency to undergo a competitive dehalogenation side reaction, which can lower the yield of the desired coupled product. nih.gov
The efficiency of the coupling is highly dependent on the reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like SPhos, XPhos), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene, DMF). nih.gov This methodology allows for the introduction of diverse molecular fragments onto the pyrazole scaffold, significantly expanding its structural and functional diversity.
| Halogenated Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ / Toluene, H₂O | Ethyl 5-amino-4-phenyl-1H-pyrazole-3-carboxylate | 96 | nih.gov |
| 5-Amino-4-bromo-3-methyl-1-phenylpyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ / Toluene, H₂O | 5-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenylpyrazole | 95 | nih.gov |
| 5-Acetamido-4-chloro-1,3-dimethylpyrazole | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | 5-Acetamido-1,3-dimethyl-4-(thiophen-2-yl)pyrazole | 91 | nih.gov |
| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | 93 | researchgate.net |
Diazotization and Azo Coupling Reactions for Dye Synthesis
The 5-amino group on the pyrazole ring is readily converted into a diazonium salt, a highly versatile intermediate in organic synthesis, particularly for the production of azo dyes. ijirset.com The process involves two sequential steps: diazotization followed by azo coupling. wikipedia.org
Diazotization: The primary aromatic amine of the 5-aminopyrazole is treated with nitrous acid (HNO₂) at low temperatures, typically 0–5 °C. The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). ijirset.comnih.gov This reaction converts the amino group into a diazonium group (-N₂⁺), yielding a pyrazolediazonium salt.
Azo Coupling: The resulting diazonium salt is a weak electrophile and readily undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component. wikipedia.orgyoutube.com Common coupling agents include activated aromatic compounds such as phenols, naphthols, anilines, and other heterocyclic systems like pyrazolones. researchgate.net The coupling reaction is pH-sensitive; it is typically carried out under weakly acidic to weakly basic conditions. The diazonium electrophile attacks the activated aromatic ring, usually at the para-position to the activating group, to form a stable azo compound (R-N=N-R'). wikipedia.org The resulting molecules possess an extended conjugated system incorporating the pyrazole and the coupling component, which causes them to absorb visible light and appear colored, making them valuable as dyes. wikipedia.orgnih.gov
| Amine Precursor | Coupling Component | Reaction Conditions | Azo Dye Product/Color | Reference |
|---|---|---|---|---|
| 1H-4-Ethoxycarbonyl-3-methyl-pyrazol-5-amine | 3-Methyl-1-phenyl-pyrazol-5-one | 1. Diazotization (NaNO₂, HCl, 0-5°C) 2. Coupling (in NaOH solution) | 1H-4-(4-Ethoxycarbonyl-3-methyl-pyrazol-5-yl)-azo-3-methyl-1-phenyl-pyrazol-5-one | researchgate.net |
| Aryl amines | 1-Cyanoacetylpiperidine | 1. Diazotization (NaNO₂, HCl, 0-5°C) 2. Coupling | 1-((Aryldiazenyl)cyanoacetyl)piperidines (intermediates for pyrazole dyes) | nih.gov |
| 4-Aminophenol | Naphthalen-2-ol | 1. Diazotization (NaNO₂, HCl) 2. Coupling (in NaOH solution) | 4-((4-Hydroxyphenyl)diazenyl)naphthalen-1-ol (Illustrative example) | cuhk.edu.hk |
| 5-Amino-1-aryl-4-cyano-pyrazole | Phenols, Naphthols | Standard diazotization and coupling | Azo dyes from pyrazoles | nih.gov |
Mechanistic and Theoretical Investigations in 5 Amino 4 Cyano 1 Ethoxycarbonylpyrazole Chemistry
Elucidation of Reaction Mechanisms in Pyrazole (B372694) Formation
The synthesis of 5-aminopyrazole derivatives, including 5-Amino-4-cyano-1-ethoxycarbonylpyrazole, is a cornerstone of heterocyclic chemistry, with reaction mechanisms that have been a subject of extensive study. A prevalent and efficient method for constructing this pyrazole system involves the condensation reaction between a hydrazine (B178648) derivative and a suitable three-carbon biselectrophilic component, often a β-ketonitrile or an alkylidenemalononitrile derivative. beilstein-journals.org
One key pathway involves the reaction of (ethoxymethylene)malononitrile with an appropriate hydrazine. The mechanism proposed for this transformation begins with a Michael-type addition of the substituted hydrazine to the electron-deficient double bond of the (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine intermediate attacks one of the nitrile groups. Subsequent tautomerization leads to the formation of the stable aromatic pyrazole ring. scirp.org
A closely related mechanism is observed in the synthesis of analogous compounds, such as ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, which is formed from the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate and 4-methylbenzenesulfonohydrazide. nih.gov The reaction proceeds through the initial addition of the hydrazide to the activated alkene, followed by cyclization onto the nitrile group and subsequent aromatization, often involving the elimination of a small molecule like ethanol (B145695). nih.gov
For the synthesis of 5-amino-pyrazole-4-carbonitriles, a three-component reaction involving an aldehyde, malononitrile (B47326), and a hydrazine is also common. The proposed mechanism suggests an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Phenylhydrazine (B124118) then undergoes a Michael addition to this intermediate. The resulting adduct subsequently cyclizes via the amino group attacking the nitrile function, leading to the final pyrazole product after tautomerization. nih.govnih.gov The reaction pathway is summarized in the table below.
| Step | Description | Intermediate |
| 1 | Michael-type addition of hydrazine to an activated alkene (e.g., ethyl 2-cyano-3-ethoxyacrylate). | Acyclic hydrazine adduct |
| 2 | Intramolecular nucleophilic attack of the terminal amino group onto the cyano group. | Iminopyrazolidine intermediate |
| 3 | Tautomerization and elimination (e.g., of ethanol). | Aromatic pyrazole ring |
This interactive table summarizes the key steps in the formation of the pyrazole ring.
Understanding Regioselectivity and Stereochemical Aspects
The reaction between unsymmetrical reagents to form the pyrazole ring can theoretically lead to different regioisomers. However, in the synthesis of compounds like this compound, a high degree of regioselectivity is often observed. scirp.org The directing influence of the substituents on both the hydrazine and the three-carbon synthons plays a crucial role in determining the final orientation of the groups on the pyrazole ring.
In the reaction of a substituted hydrazine with a molecule like (E)-ethyl 2-cyano-3-ethoxyacrylate, the initial nucleophilic attack typically occurs with the most nucleophilic nitrogen of the hydrazine. For 1-substituted hydrazines, this is the terminal NH2 group. This nitrogen attacks the β-carbon of the acrylate, leading to an intermediate that, upon cyclization, places the substituent at the N-1 position of the pyrazole ring. nih.gov This specific outcome is referred to as regiospecific, yielding the 1,5-disubstituted pyrazole derivative rather than the 1,3-disubstituted alternative. scirp.orgnih.gov
Several factors can influence this regioselectivity, including:
Electronic Effects: The electron-withdrawing or -donating nature of the substituents can modulate the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbon backbone. researchgate.net
Steric Hindrance: Bulky substituents on either reactant can favor one reaction pathway over another, guiding the cyclization to the sterically less hindered product. researchgate.net
Reaction Conditions: The choice of solvent and catalyst can also impact the regiochemical outcome of the reaction. researchgate.net
In the synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, the relative nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen atom dictates the course of the cyclization. researchgate.net While stereochemical considerations are more prominent in the synthesis of dihydropyrazoles (pyrazolines), the formation of the aromatic pyrazole ring from achiral precursors typically does not generate new stereocenters, making regioselectivity the primary chemical control element to consider. nih.govmdpi.com
Computational Chemistry Approaches for Reaction Pathway and Molecular Properties
Computational chemistry has become an indispensable tool for investigating the intricacies of pyrazole chemistry, offering deep insights into molecular behavior, reaction pathways, and structural properties. eurasianjournals.com
Density Functional Theory (DFT) is a powerful quantum mechanical method used to elucidate reaction mechanisms by calculating the electronic structure and energies of reactants, intermediates, transition states, and products. researchgate.neteurjchem.com For pyrazole formation, DFT studies can map out the potential energy surface of the reaction, allowing for a detailed analysis of the reaction pathway. mdpi.com
By calculating the activation energies associated with different possible cyclization pathways, DFT can predict and rationalize the observed regioselectivity. For instance, in the N-alkylation of pyrazole derivatives, DFT analysis of transition-state energies correctly predicted that the reaction occurs at the N2 nitrogen atom, which aligns with experimental results. researchgate.net Similarly, in [3+2] cycloaddition reactions to form pyrazoles, DFT calculations have been used to confirm that the observed products are the kinetically favored adducts. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactant and product, solidifying the proposed mechanistic step. mdpi.comresearchgate.net
Table of DFT Calculation Applications in Pyrazole Synthesis:
| Application | Information Gained | Reference |
|---|---|---|
| Transition State Energy Calculation | Predicts the most likely reaction pathway and explains regioselectivity. | researchgate.net |
| Local Reactivity Descriptors (Fukui Functions) | Identifies the most reactive sites on a molecule for nucleophilic or electrophilic attack. | researchgate.net |
| Intrinsic Reaction Coordinate (IRC) Analysis | Confirms the connection between a transition state and its corresponding reactant and product. | mdpi.com |
| HOMO-LUMO Energy Gap | Provides insights into the chemical reactivity and stability of the molecules involved. | eurjchem.com |
This interactive table highlights key applications of DFT in studying pyrazole formation.
While this compound possesses a rigid pyrazole core, the ethoxycarbonyl substituent allows for conformational flexibility. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their relative energies to identify the most stable conformers. bohrium.com Theoretical calculations on flexible pyrazolone (B3327878) derivatives have shown that even when crystal structures reveal a specific conformation in the solid state, theoretical calculations in the gaseous state might indicate a different stable conformation. bohrium.com
Molecular Dynamics (MD) simulations complement these static computational approaches by exploring the dynamic behavior of molecules over time. eurasianjournals.com MD simulations can reveal how pyrazole derivatives interact with their environment, such as a solvent or a biological target, and provide information on the stability of different conformations. nih.gov For example, MD simulations have been used to study the binding of pyrazole derivatives to kinase enzymes, showing that the system reaches equilibrium and maintains stable interactions throughout the simulation, thus validating docking studies. nih.gov These simulations are crucial for understanding the dynamic behavior and conformational space available to pyrazole derivatives. eurasianjournals.com
Computational chemistry, particularly DFT, is widely used to predict spectroscopic properties that are essential for the structural elucidation of newly synthesized compounds. eurjchem.com By calculating parameters like nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These predicted spectra can be compared with experimental data to confirm the proposed structure and, crucially, to distinguish between possible regioisomers, which may have very similar but distinct spectral features.
In addition to NMR data, other spectroscopic properties can be predicted:
Infrared (IR) Frequencies: Calculations can predict the vibrational frequencies corresponding to different functional groups (e.g., C≡N, N-H, C=O), which can be compared with experimental IR spectra.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, helping to interpret UV-Vis absorption spectra.
This predictive power is invaluable in modern chemical research, providing a strong complement to experimental techniques for the unambiguous structural assignment of complex heterocyclic molecules like this compound. beilstein-journals.orgmdpi.com
Research Applications and Future Directions for 5 Amino 4 Cyano 1 Ethoxycarbonylpyrazole
Strategic Role as a Versatile Synthetic Building Block in Organic Synthesis
5-Amino-4-cyano-1-ethoxycarbonylpyrazole is a quintessential example of a versatile synthetic building block in organic chemistry. chemimpex.com Its polyfunctional nature allows it to be a starting point for the construction of a wide array of fused heterocyclic systems. The reactivity of the amino and cyano groups enables various cyclization and condensation reactions, leading to the formation of pyrazolo-fused systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines. mdpi.com
The presence of multiple reactive sites—the amino group, the cyano group, and the ester—provides chemists with the flexibility to selectively target specific functionalities for transformation. This controlled reactivity is crucial for designing multi-step syntheses of complex molecules with potential applications in medicinal chemistry and materials science. Researchers have utilized similar aminopyrazole carbonitriles to build diverse molecular libraries, demonstrating their importance as foundational scaffolds in drug discovery and the development of novel organic compounds. chemimpex.commdpi.com
Potential in Advanced Material Sciences
The structural features of this compound make it a promising candidate for applications in material sciences, including the development of polymers and coatings that require specific chemical properties for enhanced performance. chemimpex.com
The 5-aminopyrazole-4-carbonitrile core is a known precursor for creating chromophoric systems. The amino group can be diazotized and coupled with other aromatic compounds to synthesize azo dyes. For instance, related 1-aryl-5-amino-4-cyano-pyrazole derivatives have been used as starting materials for the preparation of azo dyes. nih.gov The electron-donating amino group and the electron-withdrawing cyano group can be part of a "push-pull" system, which is a common design strategy for organic dyes and pigments. The ethoxycarbonyl group further allows for modification and tuning of the molecule's electronic and solubility properties, which are critical for its performance as a colorant. This potential allows for the exploration of new dyes with tailored absorption spectra and stability for applications in textiles, printing, and coatings.
The development of chemosensors for detecting specific ions or molecules is a rapidly growing field. Heterocyclic compounds are often used as the core structure for these sensors due to their ability to coordinate with analytes and produce a detectable signal, such as a change in color or fluorescence. The pyrazole (B372694) ring in this compound contains nitrogen atoms that can act as binding sites for metal ions. The amino and cyano functionalities can be further modified to create specific recognition sites for various analytes. While direct applications of this specific compound as a chemosensor are an area for future research, the fundamental structure is analogous to other heterocyclic systems, like cyanine-based dyes, which have been successfully employed as fluorescent pH sensors.
In polymer science, the compound serves as a valuable monomer or additive. chemimpex.com The amino group can react with compounds like epoxides or isocyanates to be incorporated into polymer backbones, such as polyurethanes or polyamides. This integration can impart specific properties to the resulting polymer, including enhanced thermal stability, altered optical properties, or increased affinity for certain surfaces. The pyrazole ring itself is known for its thermal stability, which can be a desirable characteristic in high-performance polymers and coatings. chemimpex.com
The pyrazole framework is a significant structural motif in the field of energetic materials due to its high nitrogen content and enthalpy of formation, which contribute to high energy density. purdue.edu Various polynitro azoxypyrazole-based energetic compounds have been synthesized starting from 5-amino-pyrazole-4-carbonitrile. The amino group can be converted into more energetic functionalities like nitro or azido (B1232118) groups, and the pyrazole ring can be linked to other energetic moieties to create powerful and stable explosives or propellants. nih.gov Research has shown that pyrazole derivatives can exhibit excellent detonation performance while maintaining acceptable thermal stability and mechanical sensitivity.
The table below details the performance characteristics of several pyrazole-based energetic compounds, illustrating the potential of this chemical family.
| Compound Name | Decomposition Temperature (Td) | Detonation Velocity (Dv) | Detonation Pressure (P) | Reference |
| 1,2-bis(4-nitro-1H-pyrazol-5-yl)diazene 1-oxide | 239 °C | 8272 m s⁻¹ | 28.1 GPa | |
| 1,2-bis(1,4-dinitro-1H-pyrazol-3-yl)diazene 1-oxide | 161 °C | 9228 m s⁻¹ | 38.7 GPa | |
| Cu(H2DAPZCA)2(ClO4)4·5H2O (EIsCCs-1·2H2O) | 200 °C | 8.0 km s⁻¹ | 30.9 GPa | |
| 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one (ANPO) series | 311 °C to 386 °C | Not Specified | Not Specified |
Intermediates in Agrochemical Research
Derivatives of 5-aminopyrazole are crucial intermediates in the synthesis of modern agrochemicals. chemimpex.com The pyrazole ring is a key pharmacophore in many commercially successful herbicides, insecticides, and fungicides. scirp.org Its presence is linked to high biological activity and, in many cases, favorable toxicity profiles for non-target organisms.
Compounds like this compound serve as foundational molecules that can be elaborated into more complex active ingredients. chemimpex.com For example, the pyrazole unit is central to the mode of action of several commercial pesticides. scirp.org
The following table lists some commercial agrochemicals that feature a pyrazole core, highlighting the importance of this heterocyclic system in crop protection.
| Commercial Agrochemical | Type | Target | Reference |
| Pyraflufen-ethyl | Herbicide | Broadleaf weeds | scirp.org |
| Nipyra-clofen | Herbicide | Not Specified | scirp.org |
| Tebufenpyrad | Acaricide | Mites | scirp.org |
| Ethiprole | Insecticide | Lepidopteran insects | scirp.org |
| Fipronil | Insecticide | Wide range of pests (e.g., ants, termites) | scirp.org |
The stability and reactivity of the 5-aminopyrazole scaffold allow for the development of innovative solutions that can lead to improved agricultural productivity. chemimpex.com
Emerging Trends and Future Research Perspectives in 5-Amino-4-cyanopyrazole Chemistry
The 5-amino-4-cyanopyrazole scaffold, exemplified by compounds like this compound, represents a highly versatile and valuable building block in medicinal chemistry and organic synthesis. beilstein-journals.orgresearchgate.net Its unique arrangement of functional groups—an amino group, a nitrile, and a pyrazole core—allows for a wide range of chemical transformations, making it a privileged starting material for the construction of complex heterocyclic systems. nih.govnih.gov The chemistry of these compounds is continually evolving, with several emerging trends and future research perspectives pointing toward novel applications and discoveries.
Emerging Trends in 5-Amino-4-cyanopyrazole Chemistry
Current research involving the 5-amino-4-cyanopyrazole core is characterized by advancements in synthetic methodologies, the exploration of novel biological targets, and the integration of computational tools for rational drug design.
Advanced Synthetic Methodologies and Green Chemistry: A significant trend is the development of environmentally friendly and efficient methods for synthesizing 5-amino-4-cyanopyrazole derivatives. Researchers are moving away from traditional synthetic routes to embrace green chemistry principles. This includes the use of novel catalytic systems that offer high yields, mild reaction conditions, and catalyst reusability. For instance, tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles have been successfully employed as a magnetically separable catalyst for the three-component synthesis of novel 5-amino-pyrazole-4-carbonitriles. nih.gov Similarly, nano copper immobilized on layered double hydroxides (LDHs) has proven effective for producing these derivatives in an eco-friendly H₂O/EtOH solvent system. nih.gov These methods not only improve efficiency but also reduce the environmental impact of chemical synthesis. nih.govnih.gov
Table 1: Modern Catalysts in the Synthesis of 5-Amino-4-cyanopyrazole Derivatives
| Catalyst | Key Advantages | Reaction Type | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂@Tannic acid | Environmentally friendly, high yields, short reaction times, catalyst is magnetically separable and reusable. | Three-component mechanochemical reaction. | nih.gov |
Targeted Kinase Inhibition: The 5-aminopyrazole scaffold is a cornerstone in the design of specific kinase inhibitors for therapeutic use, particularly in oncology. mdpi.com Kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of many cancers. nih.gov Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. nih.gov These inhibitors are engineered to target not only the wild-type FGFRs but also drug-resistant gatekeeper mutants, which are a major cause of limited efficacy in existing cancer therapies. nih.gov The covalent binding mechanism allows for irreversible inhibition, providing a promising strategy to overcome acquired resistance. nih.gov
Table 2: Research Findings on 5-Aminopyrazole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Research Finding | Reference |
|---|---|---|---|
| 5-amino-1H-pyrazole-4-carboxamides | Pan-FGFR (FGFR1, FGFR2, FGFR3) and V564F gatekeeper mutant | Representative compound 10h showed nanomolar activity (IC₅₀ = 41-99 nM) against wild-type and mutant FGFRs and suppressed proliferation of gastric and lung cancer cell lines. | nih.gov |
Construction of Fused Heterocyclic Systems: 5-Amino-4-cyanopyrazoles are extensively used as synthons for creating fused pyrazoloazines, a class of compounds with significant medicinal interest. nih.gov The strategic placement of reactive sites on the pyrazole ring facilitates cyclocondensation reactions with various electrophiles to yield bicyclic and polycyclic systems. nih.gov A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally related to allopurinol (B61711) and have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov This modular approach allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening. researchgate.netnih.gov
Integration of Computational Chemistry: The design of novel 5-amino-4-cyanopyrazole derivatives is increasingly guided by computational methods. Molecular docking studies are routinely used to predict how these molecules will bind to their biological targets, such as the active site of an enzyme. nih.gov This provides an atomic-level understanding of the interactions that drive inhibitory activity and helps explain structure-activity relationships (SAR). Furthermore, techniques like Molecular Electrostatic Potential (MEP) calculations are employed to rationalize the differences in inhibitory efficiency among structurally similar compounds, enabling a more refined and rational approach to drug design. nih.gov
Future Research Perspectives
The foundational importance of the 5-amino-4-cyanopyrazole scaffold ensures its continued relevance in chemical and pharmaceutical research. Future efforts are likely to build upon the emerging trends while exploring new scientific frontiers.
Targeting New Disease Pathways: While kinase inhibition in cancer remains a major focus, future research will likely expand to other therapeutic areas. The inherent versatility of the 5-aminopyrazole core makes it an attractive starting point for developing inhibitors against other enzyme classes or for targeting protein-protein interactions implicated in a wide range of diseases, from inflammatory disorders to neurodegenerative conditions. mdpi.comnih.gov
Advanced Drug Design Strategies: The challenge of drug resistance is a persistent theme in medicine. Future work will continue to focus on designing next-generation inhibitors that can preemptively address resistance mechanisms. nih.gov This includes the development of more sophisticated covalent inhibitors, allosteric modulators, and compounds with dual-targeting capabilities to enhance therapeutic efficacy and durability.
Synergy with Nanotechnology: The intersection of 5-aminopyrazole chemistry and nanotechnology holds considerable promise. Beyond the use of nanocatalysts in synthesis, future applications could involve conjugating pyrazole-based drugs to nanoparticles for targeted delivery to specific tissues or cells, thereby enhancing potency and minimizing off-target effects.
Exploration of Novel Fused Scaffolds: The capacity of 5-amino-4-cyanopyrazoles to act as precursors for fused heterocycles is far from exhausted. mdpi.com Future synthetic endeavors will undoubtedly uncover novel ring systems with unique three-dimensional structures and electronic properties. These new scaffolds could exhibit unprecedented biological activities and provide leads for entirely new classes of therapeutic agents. researchgate.netmdpi.com
Q & A
Q. What are the common synthetic routes for preparing 5-Amino-4-cyano-1-ethoxycarbonylpyrazole, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine derivatives. For example, reacting ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol under reflux yields intermediates like 5-amino-4-ethoxycarbonylpyrazole. Subsequent hydrolysis with 2N NaOH followed by acidification (e.g., 6N HCl) generates carboxylic acid derivatives, which can be further functionalized . Key factors include solvent choice (ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios to minimize side reactions.
Q. How is the molecular structure of this compound validated, and what analytical techniques are employed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Parameters such as bond lengths (e.g., C–N and C–C distances), dihedral angles, and hydrogen-bonding networks are analyzed to confirm the pyrazole core and substituent positions. Complementary techniques include NMR (for functional group identification) and IR spectroscopy (to detect cyano and carbonyl stretches) .
Q. What are the key physicochemical properties influencing the reactivity of this compound in heterocyclic synthesis?
The compound’s electrophilic (cyano and ethoxycarbonyl groups) and nucleophilic (amino group) sites enable diverse reactivity. For instance, the cyano group participates in cyclization reactions to form pyrazolo[3,4-d]pyrimidines, while the ethoxycarbonyl group can undergo hydrolysis to carboxylic acids for further derivatization . Solubility in polar aprotic solvents (e.g., DMF) and stability under acidic/basic conditions are critical for reaction design.
Advanced Research Questions
Q. How can chemoselective functionalization of this compound be achieved to avoid competing side reactions?
Chemoselectivity is controlled by protecting group strategies and reaction sequence optimization. For example, the amino group can be selectively benzoylated using benzoylisothiocyanates in anhydrous THF at 0°C, while the cyano group remains inert. Alternatively, Pd/C-catalyzed hydrogenation selectively reduces nitro groups without affecting the cyano substituent .
Q. What computational or experimental methods are used to predict and validate reaction pathways for synthesizing fused pyrazoloazines from this compound?
Density Functional Theory (DFT) calculations model transition states and intermediate stability, particularly for cyclization steps. Experimental validation involves trapping intermediates (e.g., using low-temperature NMR) and kinetic studies. For instance, the reaction of this compound with trimethyl orthoformate forms formimidate intermediates, which react with ammonia to yield pyrazolo[3,4-d]pyrimidines .
Q. How do steric and electronic effects of substituents on the pyrazole ring influence biological activity in drug discovery applications?
Substituents like aryl groups (e.g., 2,4-dichlorophenyl) enhance lipophilicity and target binding, as seen in studies where 5-Amino-4-cyano-1-arylpyrazoles inhibit enzymes like dihydrofolate reductase. Quantitative Structure-Activity Relationship (QSAR) models correlate electron-withdrawing groups (cyano) with increased antibacterial potency, while bulky substituents reduce metabolic degradation .
Q. What strategies mitigate decomposition or isomerization during multi-step synthesis involving this compound?
Stabilization methods include:
- Using inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.
- Low-temperature storage (−20°C) to slow hydrolysis of the ethoxycarbonyl moiety.
- Buffered reaction conditions (pH 6–7) during hydrolysis steps to avoid premature decarboxylation .
Methodological Considerations
Q. Table 1: Common Reagents and Conditions for Derivative Synthesis
Q. Table 2: Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
